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molecular formula C10H7ClN2O2 B068581 4-Chloroquinazolin-6-yl acetate CAS No. 179246-11-8

4-Chloroquinazolin-6-yl acetate

Cat. No. B068581
M. Wt: 222.63 g/mol
InChI Key: LSBGXLOBLBWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648087B2

Procedure details

A mixture of 4-chloroquinazolin-6-yl acetate (10.0 g, 44.9 mmol) and ammonia (200 mL of 7N solution in methanol) were stirred together for 1 hour. The reaction mixture was concentrated to about 3 mL and triturated with diethyl ether to provide the product (6.50 g, 80%) as tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][N:9]=[C:8]2[Cl:15])(=O)C>N>[Cl:15][C:8]1[C:7]2[C:12](=[CH:13][CH:14]=[C:5]([OH:4])[CH:6]=2)[N:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
were stirred together for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 3 mL
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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